

Angelol B (CAS No. 83156-04-1): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *angelol B*

Cat. No.: B3029906

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelol B, a natural coumarin primarily isolated from the roots of *Angelica* species such as *Angelica pubescens* f. *biserrata*, has garnered scientific interest for its potential therapeutic properties.^{[1][2]} This technical guide provides a comprehensive overview of **Angelol B**, summarizing its physicochemical characteristics, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key assays are provided to facilitate further research and development. The information presented is intended to serve as a valuable resource for professionals in the fields of pharmacology, microbiology, and drug discovery.

Physicochemical Properties

Angelol B is a moderately lipophilic coumarin derivative. While comprehensive experimental data on all its physicochemical properties are not readily available in public literature, the following table summarizes the known information.

Property	Value	Source(s)
CAS Number	83156-04-1	[2][3]
Molecular Formula	C ₂₀ H ₂₄ O ₇	[4]
Molecular Weight	376.4 g/mol	[4]
Physical Description	Powder	[5]
Solubility	Soluble in DMSO	[3]
Storage	Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months.	[5]

Further experimental determination of properties such as melting point, boiling point, and quantitative solubility in various solvents is recommended for comprehensive characterization.

Biological Activities and Mechanisms of Action

Angelol B has demonstrated a range of biological activities, primarily antimicrobial and anti-inflammatory. Emerging evidence also suggests its potential role in modulating key signaling pathways involved in cellular responses to inflammation.

Antimicrobial Activity

Angelol B exhibits antimicrobial properties against a spectrum of pathogens.[4] The proposed mechanism of action involves the disruption of microbial cell walls, leading to cell lysis and subsequent inhibition of growth.[4]

Anti-inflammatory Activity

Studies on coumarins from *Angelica* species suggest that they possess anti-inflammatory properties.[6] The mechanism is believed to involve the inhibition of pro-inflammatory mediators. While direct studies on **Angelol B**'s anti-inflammatory mechanism are limited, related compounds have been shown to modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Intestinal Permeability

In vitro studies using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium, indicate that **Angelol B** is a well-absorbed compound.^[2] The primary mechanism of its transport across the intestinal barrier is passive diffusion.^[2] The apparent permeability coefficient (P_{app}) has been determined, providing a quantitative measure of its absorption potential.

Table of Biological Data:

Activity	Assay Model	Key Findings	Source(s)
Antimicrobial	Not specified	Disrupts microbial cell walls, leading to cell lysis.	^[4]
Intestinal Permeability	Caco-2 cell monolayer	Passive diffusion is the dominant transport mechanism.	^[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **Angelol B**.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is suitable for assessing the antimicrobial activity of **Angelol B** against various bacterial and fungal strains.

Materials:

- Mueller-Hinton Agar (MHA) or other suitable microbial growth medium
- Sterile Petri dishes
- Bacterial or fungal inoculum

- **Angelol B** stock solution (dissolved in a suitable solvent, e.g., DMSO)
- Positive control (e.g., a standard antibiotic)
- Negative control (solvent used to dissolve **Angelol B**)
- Sterile cork borer or pipette tip
- Incubator

Procedure:

- Prepare MHA plates according to the manufacturer's instructions.
- Standardize the microbial inoculum to a specific concentration (e.g., 0.5 McFarland standard).
- Evenly spread the inoculum over the surface of the MHA plates using a sterile swab.
- Allow the plates to dry for a few minutes.
- Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the agar.
- Add a defined volume (e.g., 50-100 μ L) of the **Angelol B** test solution, positive control, and negative control to separate wells.
- Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).
- After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay evaluates the ability of **Angelol B** to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Lipopolysaccharide (LPS)
- **Angelol B** stock solution
- Griess reagent
- 96-well cell culture plates
- CO₂ incubator

Procedure:

- Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **Angelol B** for a specified time (e.g., 1-2 hours).
- Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group without LPS stimulation.
- Incubate the plates for 24 hours.
- After incubation, collect the cell culture supernatant.
- Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's protocol.
- Measure the absorbance at the appropriate wavelength using a microplate reader.

- Calculate the percentage of NO inhibition by comparing the nitrite concentrations in the **Angelol B**-treated groups to the LPS-stimulated control group.

Intestinal Permeability: Caco-2 Cell Monolayer Assay

This in vitro model is used to predict the intestinal absorption of **Angelol B**.

Materials:

- Caco-2 cell line
- Transwell® inserts with permeable supports
- Cell culture medium and supplements
- Hanks' Balanced Salt Solution (HBSS) or other transport buffer
- **Angelol B** test solution
- Lucifer yellow (for monolayer integrity testing)
- Analytical instrumentation for quantifying **Angelol B** (e.g., LC-MS/MS)

Procedure:

- Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
- Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer yellow.
- Wash the cell monolayers with pre-warmed transport buffer.
- Add the **Angelol B** test solution to the apical (A) or basolateral (B) chamber.
- At specified time intervals, collect samples from the receiver chamber (B or A, respectively).
- Analyze the concentration of **Angelol B** in the collected samples using a validated analytical method.

- Calculate the apparent permeability coefficient (P_{app}) using the following formula: $P_{app} = (dQ/dt) / (A * C_0)$ where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C_0 is the initial concentration of the drug in the donor chamber.

Signaling Pathway Modulation

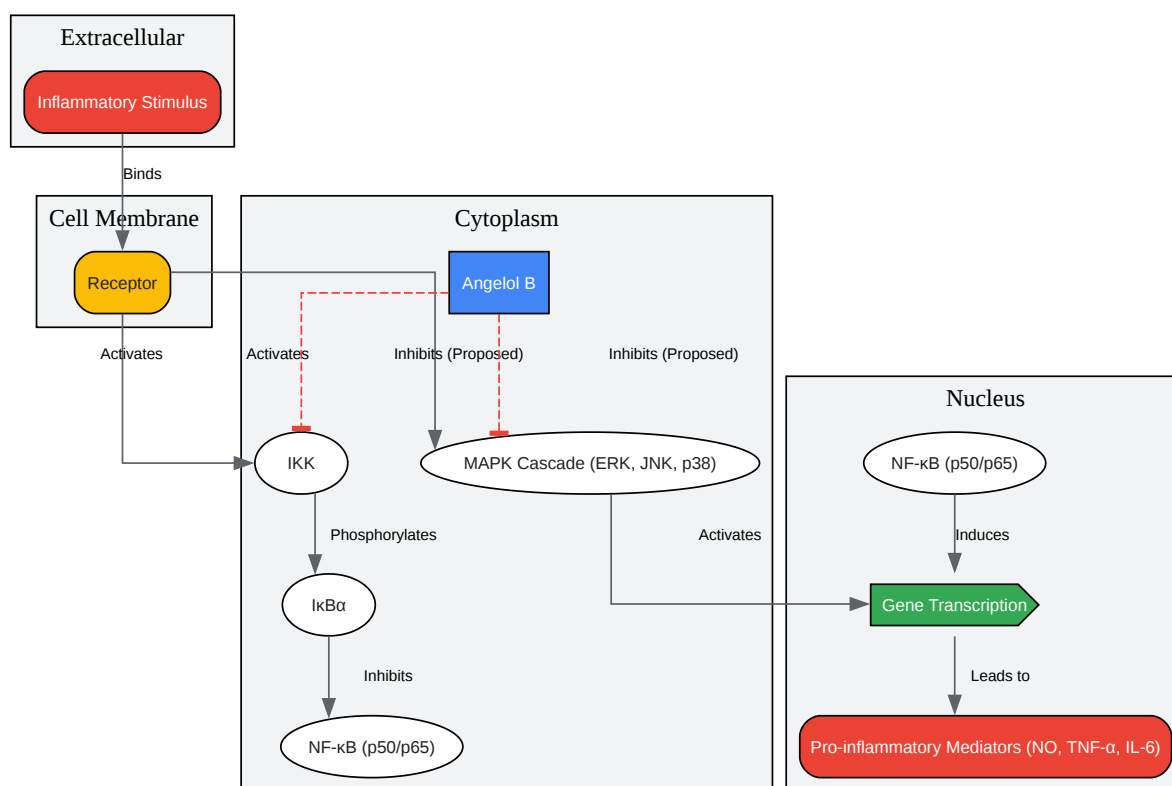
While direct studies on **Angelol B** are limited, research on related coumarins and natural compounds suggests that its anti-inflammatory effects may be mediated through the inhibition of the NF- κ B and MAPK signaling pathways. These pathways are critical regulators of the expression of pro-inflammatory genes.

Proposed Mechanism of Anti-inflammatory Action:

Inflammatory stimuli, such as LPS, activate cell surface receptors (e.g., Toll-like receptors), triggering intracellular signaling cascades. This leads to the activation of I κ B kinase (IKK), which then phosphorylates the inhibitory protein I κ B α . Phosphorylated I κ B α is targeted for degradation, releasing the NF- κ B (p50/p65) dimer. The active NF- κ B then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF- α , IL-6) and enzymes like inducible nitric oxide synthase (iNOS).

Simultaneously, inflammatory stimuli can activate the MAPK pathway, leading to the phosphorylation and activation of kinases such as ERK, JNK, and p38. These activated MAPKs can, in turn, activate transcription factors that also contribute to the expression of inflammatory mediators.

It is hypothesized that **Angelol B** may interfere with these pathways by inhibiting the phosphorylation and degradation of I κ B α , thereby preventing NF- κ B nuclear translocation. Additionally, it may inhibit the phosphorylation of key kinases in the MAPK cascade.



[Click to download full resolution via product page](#)

Caption: Proposed anti-inflammatory mechanism of **Angelol B**.

Conclusion

Angelol B is a promising natural compound with demonstrated antimicrobial and potential anti-inflammatory activities. Its favorable intestinal permeability suggests good oral bioavailability. Further research is warranted to fully elucidate its physicochemical properties, confirm its

mechanisms of action, and evaluate its therapeutic potential in preclinical and clinical studies. This technical guide provides a foundational resource to support these future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. abmole.com [abmole.com]
- 3. Angelol B supplier | CAS 83156-04-1 | AOBIOUS [aobious.com]
- 4. Angelol B | 83156-04-1 | IDA15604 | Biosynth [biosynth.com]
- 5. biocrick.com [biocrick.com]
- 6. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Angelol B (CAS No. 83156-04-1): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029906#angelol-b-cas-number-83156-04-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com